molecular formula C20H21ClN4O3S B2700152 3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide CAS No. 946304-31-0

3-chloro-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B2700152
CAS No.: 946304-31-0
M. Wt: 432.92
InChI Key: SKZFXAIBPVKWPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives has been studied . The process involves the use of 2-chloro-N-(4-sulfamoylphenyl) acetamide and ammonium thiocyanate in absolute ethanol .

Scientific Research Applications

Antibacterial and Antifungal Activities

  • Research has demonstrated that derivatives of benzenesulfonamide exhibit antibacterial and antifungal activities. For example, compounds synthesized through facile condensation reactions with various aromatic aldehydes have been evaluated for their antimicrobial effects, showing significant activity against certain bacterial and fungal strains (Nunna et al., 2014).

Anticancer and Apoptosis-Inducing Activities

  • Novel derivatives of benzenesulfonamides have been synthesized and found to exhibit cytotoxic activity toward human cancer cell lines. Certain compounds demonstrated significant anticancer activity, including apoptosis-inducing effects, which highlights their potential as therapeutic agents for cancer treatment (Żołnowska et al., 2016).

Luminescence and Antibacterial Properties

  • The synthesis and characterization of modified benzenesulfonamide compounds have led to the development of new metal complexes with diverse structures. These complexes have been investigated for their photo-luminescence and antibacterial properties, suggesting applications in materials science and antimicrobial research (Feng et al., 2021).

Herbicide Selectivity and Metabolism

  • Studies on the metabolism of chlorsulfuron, a related compound, by plants have provided insights into the biological basis for the selectivity of this new herbicide for cereals. The ability of crop plants to metabolize chlorsulfuron to an inactive product is a key factor in its selective action (Sweetser et al., 1982).

Antimicrobial Activity and Enzyme Inhibition

  • Novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for activity against Mycobacterium tuberculosis. Some compounds showed high activity, indicating their potential for use in treating tuberculosis (Ghorab et al., 2017).

Properties

IUPAC Name

3-chloro-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-3-11-28-20-13-19(22-14(2)23-20)24-16-7-9-17(10-8-16)25-29(26,27)18-6-4-5-15(21)12-18/h4-10,12-13,25H,3,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZFXAIBPVKWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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